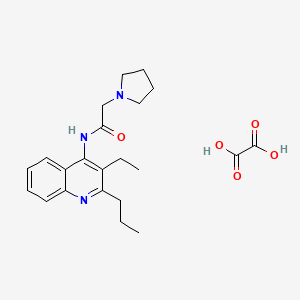
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate, also known as EPPQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQA belongs to the class of quinoline derivatives and is synthesized through a multistep process.
作用機序
The mechanism of action of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate is not fully understood. However, it has been suggested that N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate exerts its biological effects through the modulation of various signaling pathways. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress inflammation. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to protect against neurodegeneration and oxidative stress.
実験室実験の利点と制限
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate is also associated with some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
For the study of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate could focus on elucidating its mechanism of action, exploring its potential therapeutic applications, and assessing its safety and efficacy in clinical settings.
合成法
The synthesis of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate involves a multistep process that begins with the condensation of 2-aminobenzonitrile with 3-ethyl-2-propenoic acid. The resulting product is further reacted with 1-pyrrolidinecarboxamide to form N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate. The final product is obtained as an oxalate salt.
科学的研究の応用
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
N-(3-ethyl-2-propylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.C2H2O4/c1-3-9-17-15(4-2)20(16-10-5-6-11-18(16)21-17)22-19(24)14-23-12-7-8-13-23;3-1(4)2(5)6/h5-6,10-11H,3-4,7-9,12-14H2,1-2H3,(H,21,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZJFWHQPQQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CN3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)

![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)
![2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053687.png)
methanone](/img/structure/B6053693.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)
![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)